molecular formula C20H15FN4O B5851284 3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B5851284
M. Wt: 346.4 g/mol
InChI Key: LCPLYTOLRZSZRC-UHFFFAOYSA-N
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Description

3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.

    Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups are introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while methylation can be done using methyl iodide.

    Coupling with Benzamide: The final step involves coupling the substituted benzotriazole with benzamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluoro group.

Scientific Research Applications

3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

    Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
  • 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
  • 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide

Uniqueness

3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the benzotriazole core provides a versatile scaffold for further functionalization. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-fluoro-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c1-13-10-18-19(24-25(23-18)16-8-3-2-4-9-16)12-17(13)22-20(26)14-6-5-7-15(21)11-14/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPLYTOLRZSZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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